Home > Products > Screening Compounds P120683 > ADP-D-glucose disodium salt
ADP-D-glucose disodium salt -

ADP-D-glucose disodium salt

Catalog Number: EVT-15487042
CAS Number:
Molecular Formula: C16H23N5Na2O15P2
Molecular Weight: 633.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine-5'-diphosphoglucose disodium salt, commonly referred to as ADP-D-glucose disodium salt, is a nucleotide sugar that plays a vital role in carbohydrate metabolism. It is primarily involved in the synthesis of glycogen and starch, acting as a key substrate for various enzymatic reactions in biological systems. This compound has the chemical formula C16H23N5Na2O15P2C_{16}H_{23}N_{5}Na_{2}O_{15}P_{2} and a molecular weight of approximately 633.31 g/mol .

Source

ADP-D-glucose disodium salt is typically derived from biological sources such as yeast and can also be synthesized chemically in laboratory settings. In nature, it is produced during the metabolic processes involving glucose and adenosine derivatives, particularly in organisms that utilize starch and glycogen as energy storage forms .

Classification

This compound belongs to the class of nucleotide sugars, which are essential for various biochemical pathways. It is classified as a phosphorylated carbohydrate derivative, specifically a disodium salt form of adenosine-5'-diphosphoglucose. Its structural characteristics allow it to participate actively in glycosylation reactions and other metabolic processes .

Synthesis Analysis

Methods

ADP-D-glucose disodium salt can be synthesized through several methods that include both enzymatic and chemical approaches:

  1. Chemical Synthesis: This method involves a series of reactions starting from glucose and adenosine derivatives. The synthesis typically requires phosphorylation and nucleoside coupling reactions under controlled conditions .
  2. Enzymatic Synthesis: Enzymes such as adenosine diphosphate glucose pyrophosphorylase can catalyze the formation of ADP-D-glucose from glucose-1-phosphate and adenosine triphosphate. This method is often preferred for its specificity and efficiency in producing high-purity compounds .

Technical Details

In industrial settings, optimized synthetic routes are employed to maximize yield and purity. Large-scale reactors are used along with purification techniques such as chromatography to isolate the desired product effectively .

Molecular Structure Analysis

Structure

The molecular structure of ADP-D-glucose disodium salt features a complex arrangement comprising two sodium ions, phosphates, ribose, and glucose components. The structural formula can be represented as follows:

C16H23N5Na2O15P2\text{C}_{16}\text{H}_{23}\text{N}_{5}\text{Na}_{2}\text{O}_{15}\text{P}_{2}

Data

  • Molecular Weight: 633.31 g/mol
  • InChI Key: GKHSIFNCEDGFNS-KEUWAAFMSA-L
  • IUPAC Name: Disodium; [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate .
Chemical Reactions Analysis

Reactions

ADP-D-glucose disodium salt participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation to form different oxidized derivatives.
  2. Reduction: Reduction reactions can convert ADP-D-glucose into its reduced forms using agents like sodium borohydride.
  3. Substitution: Functional groups within the molecule can be replaced through substitution reactions involving various nucleophiles and electrophiles .

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The conditions for these reactions are carefully controlled to achieve the desired products efficiently .

Mechanism of Action

Process

In biological systems, ADP-D-glucose serves primarily as a substrate for enzymes involved in glycosylation processes. It participates in the synthesis of glycogen by donating glucose units during polymerization reactions catalyzed by glycogen synthase.

Data

The mechanism involves the transfer of glucose from ADP-D-glucose to a growing glycogen chain, which is crucial for energy storage in cells. The regulation of this process is tightly controlled by various factors including hormonal signals and cellular energy status .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water at concentrations up to 50 mg/mL.
  • Storage Conditions: Should be stored at -20°C to maintain stability.

Chemical Properties

  • pH: The compound exhibits a neutral pH when dissolved in water.
  • Stability: Generally stable under recommended storage conditions but sensitive to extreme temperatures and moisture .
Applications

ADP-D-glucose disodium salt has several scientific applications:

  1. Biochemistry: Used extensively as a precursor in the synthesis of polysaccharides and glycoconjugates.
  2. Metabolic Research: Important for studying carbohydrate metabolism and enzymatic mechanisms related to glucose utilization.
  3. Medicine: Investigated for its role in diabetes research, helping to elucidate mechanisms of glucose storage and utilization.
  4. Food Industry: Employed as a texturizer and stabilizer in food products.
  5. Biotechnology: Utilized in biofuel production and development of biodegradable plastics due to its role in carbohydrate biosynthesis .
Biosynthetic Pathways and Metabolic Regulation of ADP-D-Glucose Disodium Salt

Role in Glycogen and Starch Biosynthesis in Prokaryotic and Eukaryotic Organisms

ADP-D-glucose disodium salt (ADP-Glc) serves as the activated glucosyl donor for α-1,4-polyglucan biosynthesis across diverse biological systems. In prokaryotes, including Escherichia coli and Salmonella enterica, ADP-Glc is the exclusive precursor for glycogen synthesis, where it is utilized by glycogen synthase to extend α-1,4-linked glucan chains [7] [8]. This pathway enables bacteria to store carbon and energy during nutrient-limited conditions, supporting survival during starvation phases [8]. Notably, bacterial glycogen synthases exhibit absolute specificity for ADP-Glc and cannot utilize UDP-glucose (UDP-Glc), the glucosyl donor employed by mammalian glycogen synthase [7].

In eukaryotic photosynthetic organisms, ADP-Glc functions as the primary substrate for starch biosynthesis. Within plastids of plants and green algae, starch synthase catalyzes the transfer of glucose units from ADP-Glc to growing glucan chains, forming the insoluble starch granules that serve as critical carbon reserves [2] [5] [9]. ADP-Glc is synthesized primarily in plastids, though some grasses exhibit cytoplasmic biosynthesis followed by import into plastids via specialized membrane transporters [5] [6]. Cyanobacteria similarly employ ADP-Glc for glycogen synthesis, highlighting the evolutionary conservation of this pathway in oxygenic photosynthetic organisms [8].

  • Table 1: ADP-Glc-Dependent Polysaccharide Synthesis Pathways Across Organisms
Organism TypePolysaccharideSynthesis SiteCatalytic EnzymeKey Reference
Heterotrophic Bacteria (e.g., E. coli)GlycogenCytoplasmGlycogen synthase (ADP-Glc specific) [7] [8]
Cyanobacteria (e.g., Synechococcus)GlycogenCytoplasmGlycogen synthase [8]
Green Algae (e.g., Chlamydomonas)StarchPlastidsStarch synthase [2] [8]
Higher Plants (e.g., cereals)StarchPlastidsAmylose synthase/Starch synthase [5] [9]

Regulatory Mechanisms of ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) in Carbon Assimilation

ADP-glucose pyrophosphorylase (ADP-Glc PPase; EC 2.7.7.27) catalyzes the committed step in ADP-Glc biosynthesis through a reversible reaction:ATP + α-D-Glucose-1-phosphate (G1P) ⇌ ADP-Glc + Inorganic Pyrophosphate (PPi)The reaction requires Mg²⁺ as a cofactor to minimize charge repulsion between phosphate groups and facilitate nucleophilic attack by the G1P oxygen on the α-phosphate of ATP [3] [7]. In vivo, the reaction becomes essentially irreversible due to rapid PPi hydrolysis by inorganic pyrophosphatases and channeling of ADP-Glc into polysaccharide synthesis [8].

ADP-Glc PPase represents the primary regulatory point for glycogen/starch biosynthesis across organisms. Bacterial enzymes typically function as homotetramers (α₄) with subunit masses of ~56 kDa, while plant ADP-Glc PPases often form heterotetramers (α₂β₂) with distinct regulatory and catalytic subunits [8]. Each protomer comprises two structural domains: an N-terminal glycosyltransferase-A-like domain (GT-A-like) containing the active site and a C-terminal left-handed β-helix domain (LβH) involved in oligomerization and allosteric regulation [3]. The catalytic mechanism follows a sequential ordered bi-bi pathway, with ATP binding first followed by G1P, and ordered release of PPi and ADP-Glc [3] [8]. Site-directed mutagenesis studies have identified critical residues in the active site, including positively charged amino acids that polarize phosphate groups to enhance nucleophilicity [3].

Genetic evidence underscores the enzyme's regulatory significance: E. coli mutants with ADP-Glc PPases exhibiting increased activator affinity show proportional glycogen accumulation, establishing a direct relationship between enzyme regulation and polysaccharide storage [7] [8]. Similarly, starch-deficient mutants of Chlamydomonas reinhardtii possess ADP-Glc PPases that cannot be activated by 3-phosphoglycerate (3-PGA), confirming the enzyme's pivotal role in photosynthetic carbon storage [8].

Allosteric Modulation by Effector Molecules: Activators and Inhibitors Across Taxa

ADP-Glc PPases are finely tuned by allosteric effectors that reflect cellular energy status and carbon availability. Based on regulatory specificities, these enzymes are classified into nine distinct categories (Table 2) [8]. Activators typically signal carbon excess and activate the enzyme by increasing its affinity for substrates ATP and G1P, while inhibitors reflect energy deficit and reduce catalytic efficiency [3] [8].

In heterotrophic bacteria utilizing glycolysis (e.g., E. coli, Salmonella), fructose-1,6-bisphosphate (FBP) serves as the primary activator, with AMP acting as the major inhibitor [3] [7] [8]. Crystal structures of the E. coli enzyme complexed with FBP or AMP reveal that both modulators bind at partially overlapping sites within clefts formed between the GT-A-like and LβH domains of adjacent protomers [3]. AMP binding stabilizes the tetrameric structure, increasing its melting temperature by ~4.6°C, while FBP binding induces conformational changes that reduce AMP-mediated stabilization [3]. This competitive interplay creates an ultrasensitive response where inhibitors increase the sigmoidicity of activation curves, enabling the enzyme to respond dramatically to minute changes in activator concentration despite high inhibitor backgrounds [8].

Photosynthetic bacteria and cyanobacteria utilizing the Calvin cycle are primarily activated by 3-phosphoglycerate (3-PGA) and inhibited by inorganic phosphate (Pi) [8]. This regulatory pair allows coordination of storage metabolism with photosynthetic activity, as 3-PGA concentrations rise during active CO₂ fixation. In organisms employing the Entner-Doudoroff pathway (e.g., Agrobacterium tumefaciens), pyruvate and fructose-6-phosphate serve as key activators, while AMP and ADP inhibit activity [8].

  • Table 2: Allosteric Regulation Profiles of ADP-Glc PPases Across Taxa
ClassOrganism ExamplesPrimary Carbon PathwayMain Activator(s)Main Inhibitor(s)Quaternary Structure
IE. coli, SalmonellaGlycolysis (Embden-Meyerhof)Fructose-1,6-bisPAMPHomotetramer (α₄)
IVAgrobacterium tumefaciensEntner-DoudoroffPyruvate, Fructose-6-PAMP, ADPHomotetramer (α₄)
VRhodobacter sphaeroidesGlycolysis + Entner-DoudoroffPyruvate, Fru-6-P, Fru-1,6-bisPAMP, PiHomotetramer (α₄)
VIRhodospirillum rubrumTricarboxylic Acid CyclePyruvateNoneHomotetramer (α₄)
VIIBacillus subtilisTricarboxylic Acid CycleNoneNoneHeterotetramer (α₂β₂)
VIIICyanobacteria, Green PlantsCalvin Cycle3-PhosphoglyceratePiHomotetramer (α₄) or Heterotetramer (α₂β₂)

Subcellular Compartmentalization and Transport Dynamics in Plastids

In photosynthetic eukaryotes, ADP-Glc synthesis exhibits strategic compartmentalization. While most plants synthesize ADP-Glc exclusively within plastids using plastid-localized ADP-Glc PPase, certain grasses (e.g., maize, barley) perform significant biosynthesis in the cytosol followed by ADP-Glc import into plastids via specific membrane transporters [5] [6]. This compartmentalization ensures spatial coordination between carbohydrate availability and polysaccharide synthesis machinery.

The brittle-1 (BT1) transporter, located in the inner plastid envelope membrane, facilitates ADP-Glc import into plastids of cereal endosperms [5]. This nucleotide sugar transporter exhibits high specificity for ADP-Glc and operates as an ADP-Glc/ADP antiporter, maintaining adenylate homeostasis during starch biosynthesis [5]. Mutants deficient in BT1 show severely reduced starch accumulation, confirming its physiological necessity in species employing cytosolic ADP-Glc synthesis [5].

Within plastids, metabolic channeling directs ADP-Glc toward starch synthase complexes associated with starch granules. The stromal concentration of ADP-Glc is tightly regulated by the balance between synthesis (ADP-Glc PPase activity), consumption (starch synthase activity), and potential degradation pathways. This compartmentalized regulation allows plants to independently modulate storage metabolism in different tissues—such as chloroplasts in leaves, amyloplasts in tubers, and endosperm plastids in seeds—tailoring polysaccharide accumulation to specific physiological requirements [2] [5].

Cross-Kingdom Comparative Analysis of ADP-Glc-Dependent Polysaccharide Synthesis

Despite shared dependence on ADP-Glc as a glucosyl donor, fundamental differences exist in polysaccharide synthesis architecture across biological kingdoms:

  • Initiation Mechanisms: Eukaryotic glycogen synthesis requires glycogenin-linked maltooligosaccharides as primers for glycogen synthase, whereas bacterial glycogen synthesis initiates de novo without exogenous primers [7]. Starch synthesis in plants initiates on specialized glucosylated proteins or directly on polysaccharide chains within the starch granule matrix [5].
  • Enzyme Complexation: Bacterial glycogen synthases function as independent catalytic units, while plant starch synthases form multienzyme complexes with branching enzymes and other starch-metabolizing proteins at the starch granule surface [5].
  • Evolutionary Trajectories: Phylogenetic analyses suggest ADP-Glc PPases evolved from a common ancestral nucleotide sugar pyrophosphorylase, developing specialized regulatory domains that reflect the predominant carbon assimilation pathway of the organism [8]. Bacterial enzymes generally show greater structural homogeneity (homotetramers), while plant enzymes exhibit subunit specialization through gene duplication and divergence [8].
  • Physiological Integration: In bacteria, glycogen synthesis is typically linked to nutrient deprivation responses (e.g., nitrogen limitation) and supports biofilm formation or virulence in pathogens [7] [8]. In plants, starch biosynthesis is integrated with photosynthetic output, providing carbon reserves for nocturnal metabolism or long-term storage in seeds and tubers [5] [6].

FeatureProkaryotic Glycogen SynthesisEukaryotic Starch SynthesisEukaryotic Glycogen Synthesis
Activated DonorADP-GlcADP-GlcUDP-Glc
Initial Glycosyl AcceptorFree glucose/oligosaccharideGlucosylated proteins/polysaccharidesGlycogenin-bound oligosaccharide
CompartmentalizationCytoplasmicPlastidial (amyloplasts/chloroplasts)Cytoplasmic
Primer RequirementNot requiredRequiredRequired
Regulatory IntegrationNutrient availability (C/N balance)Photosynthetic output, circadian rhythmHormonal signaling (insulin/glucagon)
Biosynthetic OutputSmall, highly branched glycogen particlesSemi-crystalline starch granulesHydrated glycogen rosettes

The distinct regulatory and structural adaptations highlight how ADP-Glc-dependent pathways have been evolutionarily tailored to meet specific physiological constraints across kingdoms. Bacterial systems prioritize rapid responsiveness to environmental nutrients, while plant starch biosynthesis integrates with long-term carbon management strategies across tissues and developmental stages.

Concluding Perspectives

ADP-D-glucose disodium salt represents more than a biochemical precursor—it embodies a central metabolic nexus connecting energy status with carbon storage across diverse organisms. The conserved reliance on ADP-Glc for α-glucan biosynthesis underscores its fundamental efficiency as an activated sugar donor, while the divergence in regulatory mechanisms reflects lineage-specific adaptations to distinct metabolic environments. Key unresolved questions include the structural basis of effector specificity in ADP-Glc PPases across taxa, the molecular details of plastidial ADP-Glc transport in grasses, and the dynamic coordination between ADP-Glc synthesis and polysaccharide assembly complexes. Understanding these mechanisms holds biotechnological promise for engineering carbon storage efficiency in crops or optimizing microbial glycogen production for industrial applications.

  • Listed Compounds:
  • ADP-D-glucose disodium salt (ADP-Glc)
  • α-D-Glucose 1-phosphate (G1P)
  • Adenosine triphosphate (ATP)
  • Fructose-1,6-bisphosphate (FBP)
  • 3-Phosphoglycerate (3-PGA)
  • Adenosine monophosphate (AMP)
  • Inorganic phosphate (Pi)
  • Pyrophosphate (PPi)
  • Pyruvate
  • Fructose-6-phosphate

Properties

Product Name

ADP-D-glucose disodium salt

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate

Molecular Formula

C16H23N5Na2O15P2

Molecular Weight

633.3 g/mol

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(34-16)3-33-38(32,36-37(29,30)31)35-7(2-23)11(26)10(25)6(24)1-22;;/h1,4-8,10-13,16,23-28H,2-3H2,(H2,17,18,19)(H2,29,30,31);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,16+,38?;;/m0../s1

InChI Key

GKHSIFNCEDGFNS-KEUWAAFMSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.